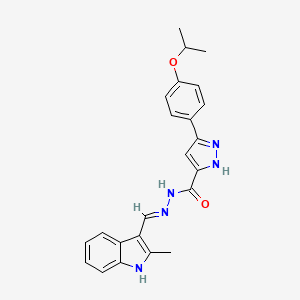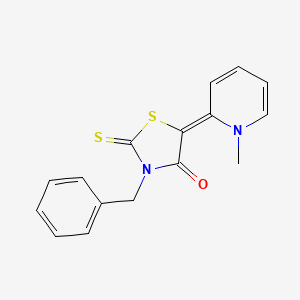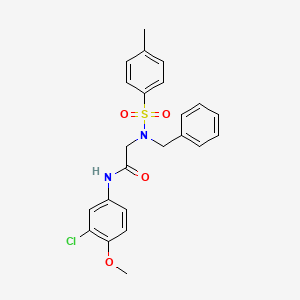![molecular formula C22H25NO4 B11638642 2-tert-butyl-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B11638642.png)
2-tert-butyl-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-methyl-1,3-dioxane-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-Butyl-5-[(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)methyliden]-2-methyl-1,3-dioxan-4,6-dion ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die mehrere funktionelle Gruppen vereint.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-tert-Butyl-5-[(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)methyliden]-2-methyl-1,3-dioxan-4,6-dion umfasst typischerweise mehrere Schritte, ausgehend von leicht verfügbaren Ausgangsmaterialien. Die wichtigsten Schritte umfassen:
Bildung des Pyrrolrings: Dies kann durch die Paal-Knorr-Synthese erreicht werden, bei der eine 1,4-Dicarbonylverbindung mit Ammoniak oder einem primären Amin reagiert.
Einführung der Phenylgruppe: Dieser Schritt beinhaltet häufig eine Friedel-Crafts-Alkylierungs- oder Acylierungsreaktion.
Bildung des Dioxanrings: Dieser kann durch eine Cyclisierungsreaktion synthetisiert werden, die ein Diol und eine Carbonylverbindung beinhaltet.
Endgültige Assemblierung: Der letzte Schritt beinhaltet die Kondensation der Pyrrol- und Dioxan-Zwischenprodukte unter bestimmten Bedingungen, um die Zielverbindung zu bilden.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von Katalysatoren, kontrollierte Reaktionsbedingungen und Reinigungstechniken wie Umkristallisation oder Chromatographie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Pyrrolring, was zur Bildung verschiedener oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können die Carbonylgruppen im Dioxanring angreifen und diese möglicherweise in Alkohole umwandeln.
Substitution: Die Phenylgruppe kann elektrophilen aromatischen Substitutionsreaktionen unterliegen und verschiedene Substituenten in den aromatischen Ring einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.
Substitution: Elektrophile aromatische Substitution kann durch Reagenzien wie Halogene (Cl2, Br2) in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid (AlCl3) erleichtert werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zur Bildung von Carbonsäuren oder Ketonen führen, während die Reduktion Alkohole ergeben kann.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur ermöglicht verschiedene Funktionalisierungsreaktionen, was sie zu einem vielseitigen Zwischenprodukt macht.
Biologie
In der biologischen Forschung können Derivate dieser Verbindung interessante biologische Aktivitäten aufweisen, wie z. B. antimikrobielle oder Antikrebsaktivitäten. Diese Aktivitäten können durch In-vitro- und In-vivo-Studien untersucht werden.
Medizin
Potenzielle medizinische Anwendungen umfassen die Entwicklung neuer Medikamente oder Therapeutika. Die Struktur der Verbindung kann modifiziert werden, um ihre pharmakologischen Eigenschaften zu verbessern.
Industrie
In der Industrie kann diese Verbindung bei der Synthese von Spezialchemikalien, Polymeren oder Materialien mit bestimmten Eigenschaften verwendet werden. Ihre Stabilität und Reaktivität machen sie für verschiedene industrielle Anwendungen geeignet.
Wirkmechanismus
Der Wirkmechanismus von 2-tert-Butyl-5-[(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)methyliden]-2-methyl-1,3-dioxan-4,6-dion hängt von seiner spezifischen Anwendung ab. Beispielsweise kann es in einem biologischen Kontext mit bestimmten molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die beteiligten Pfade könnten Signaltransduktion, Genexpression oder Stoffwechselprozesse umfassen.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. These activities can be explored through in vitro and in vivo studies.
Medicine
Potential medicinal applications include the development of new drugs or therapeutic agents. The compound’s structure can be modified to enhance its pharmacological properties.
Industry
In industry, this compound can be used in the synthesis of specialty chemicals, polymers, or materials with specific properties. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-tert-butyl-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-methyl-1,3-dioxane-4,6-dione depends on its specific application. For example, in a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-tert-Butyl-5-[(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)methyliden]-2-methyl-1,3-dioxan-4,6-dion
- 3,5-Di-tert-Butyl-2-hydroxybenzaldehyd
- 5-tert-Butyl-2-hydroxybenzaldehyd
Einzigartigkeit
Die Einzigartigkeit von 2-tert-Butyl-5-[(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)methyliden]-2-methyl-1,3-dioxan-4,6-dion liegt in seiner Kombination von funktionellen Gruppen, die eine vielfältige chemische Reaktivität und potenzielle Anwendungen ermöglicht. Seine Struktur bietet eine Plattform für weitere Modifikationen und Funktionalisierungen, was sie zu einer wertvollen Verbindung in Forschung und Industrie macht.
Eigenschaften
Molekularformel |
C22H25NO4 |
|---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
2-tert-butyl-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-methyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C22H25NO4/c1-14-12-16(15(2)23(14)17-10-8-7-9-11-17)13-18-19(24)26-22(6,21(3,4)5)27-20(18)25/h7-13H,1-6H3 |
InChI-Schlüssel |
CIMVTJHWGXBEEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=C3C(=O)OC(OC3=O)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-Chloro-2-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B11638560.png)
![3-(3-methylphenyl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11638562.png)

![N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B11638575.png)

![2-Allyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11638583.png)
![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-(4-ethylphenoxy)butanoate](/img/structure/B11638588.png)
![2-Prop-2-ynylsulfanylspiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B11638591.png)

![N-(4-chlorophenyl)-5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11638628.png)
![N-(2-chlorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11638629.png)
![Methyl 4-({4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)benzoate](/img/structure/B11638633.png)
![6-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-(2-chlorophenyl)-5-cyano-2-methyl-N-(2-methylphenyl)pyridine-3-carboxamide](/img/structure/B11638634.png)

